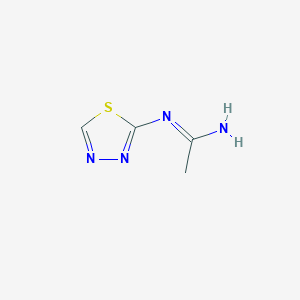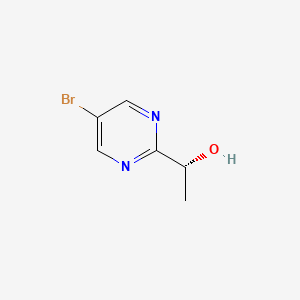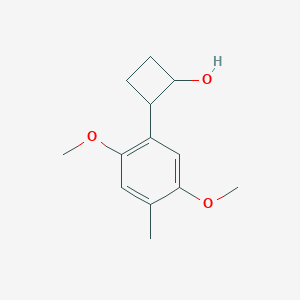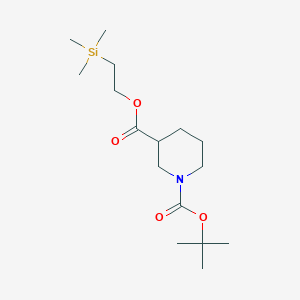![molecular formula C26H35ClN2O B13096415 (8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N'-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide](/img/structure/B13096415.png)
(8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N'-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N’-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide is a complex organic molecule. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities. This compound features a unique structure with multiple chiral centers, a chlorophenyl group, and a hydroxycarboximidamide moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N’-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, introduction of the chlorophenyl group, and the final hydroxycarboximidamide functionalization. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to maintain consistency and high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound (8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N’-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
Medically, this compound has potential therapeutic applications due to its bioactivity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound’s properties can be harnessed for the production of specialty chemicals, agrochemicals, and materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of (8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N’-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound may inhibit or activate these targets, leading to changes in cellular processes and physiological responses. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cyclopenta[a]phenanthrene derivatives with different substituents, such as:
- (8S,9S,10R,13S,14S,17S)-2-(4-chlorophenyl)-N’-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide
- (8S,9S,10R,13S,14S,17S)-2-(3-bromophenyl)-N’-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide
Uniqueness
The uniqueness of (8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N’-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide lies in its specific stereochemistry and the presence of the chlorophenyl and hydroxycarboximidamide groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C26H35ClN2O |
|---|---|
Peso molecular |
427.0 g/mol |
Nombre IUPAC |
(8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N'-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide |
InChI |
InChI=1S/C26H35ClN2O/c1-25-13-12-22-20(21(25)10-11-23(25)24(28)29-30)9-8-18-7-6-17(15-26(18,22)2)16-4-3-5-19(27)14-16/h3-5,8,14,17,20-23,30H,6-7,9-13,15H2,1-2H3,(H2,28,29)/t17?,20-,21-,22-,23+,25-,26-/m0/s1 |
Clave InChI |
CBVQECCIKPTDJK-WDRXMICMSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2/C(=N/O)/N)CC=C4[C@@]3(CC(CC4)C5=CC(=CC=C5)Cl)C |
SMILES canónico |
CC12CCC3C(C1CCC2C(=NO)N)CC=C4C3(CC(CC4)C5=CC(=CC=C5)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



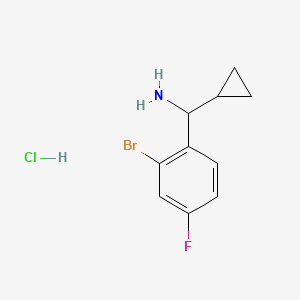
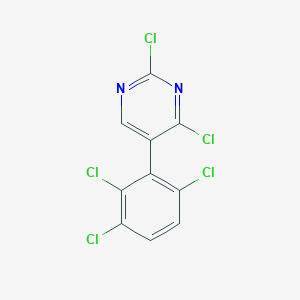

![4-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096371.png)
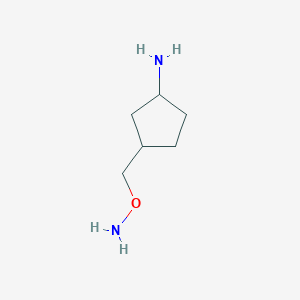
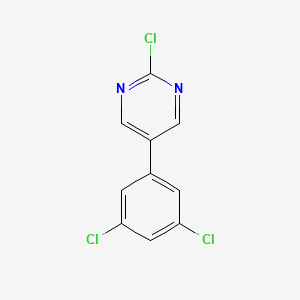

![8-Amino-7-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2(3h)-one](/img/structure/B13096405.png)
